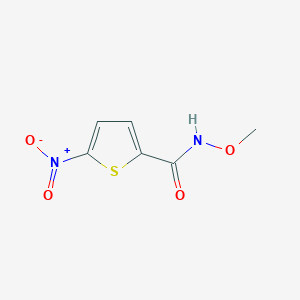

N-methoxy-5-nitrothiophene-2-carboxamide

Description

Overview of Thiophene-Based Carboxamide Derivatives in Medicinal Chemistry Research

Thiophene (B33073) and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. researchgate.net The thiophene ring is considered a "privileged" structure, meaning it is a common scaffold in molecules that exhibit a wide range of biological activities. researchgate.netmdpi.com The versatility of the thiophene core allows for the synthesis of a diverse array of derivatives with varied pharmacological properties. mdpi.com

Thiophene-based carboxamides, in particular, have been the subject of extensive research due to their potential therapeutic applications. mdpi.com The carboxamide group can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets. nih.gov Researchers have synthesized and evaluated numerous thiophene carboxamide derivatives for a variety of biological activities, including but not limited to:

Anticancer Activity: Several studies have reported the cytotoxic effects of thiophene carboxamide derivatives against various cancer cell lines. mdpi.commdpi.comnih.gov Some of these compounds have been investigated as potential inhibitors of specific enzymes involved in cancer progression. mdpi.com

Antibacterial and Antifungal Activity: Thiophene derivatives have shown promise as antimicrobial agents. researchgate.netnih.gov

Anti-inflammatory and Analgesic Effects: Research has indicated that certain thiophene carboxamides possess anti-inflammatory and pain-relieving properties. mdpi.comresearchgate.net

Antiviral and Antitubercular Activity: The broad biological activity of this class of compounds extends to potential antiviral and antitubercular applications. researchgate.net

The diverse biological activities of thiophene carboxamide derivatives underscore their importance in the ongoing search for new and effective therapeutic agents. researchgate.net

Significance of the Nitrothiophene Moiety in Bioactive Compounds

The presence of a nitro group on the thiophene ring, creating a nitrothiophene moiety, is a key structural feature that often imparts significant biological activity to a molecule. researchgate.net Compounds containing the 5-nitrothiophene group have demonstrated a range of chemotherapeutic properties. researchgate.net

The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the thiophene ring and, consequently, the molecule's interaction with biological targets. mdpi.com The bioactivity of nitrothiophene-containing compounds is often linked to the enzymatic reduction of the nitro group within the target organism or cell. nih.govdur.ac.uk This reduction can lead to the formation of reactive intermediates that are toxic to the cell, forming the basis of their therapeutic effect. nih.gov

The 5-nitrothiophene moiety has been incorporated into compounds with a variety of demonstrated biological activities, including:

Antibacterial researchgate.net

Antifungal researchgate.net

Antimycobacterial researchgate.net

Anticancer researchgate.net

Antiprotozoal researchgate.net

Antileishmanial researchgate.netdur.ac.uk

The importance of the 5-nitrothiophene group for biological activity has been highlighted in several studies. For instance, research has shown that the presence of this moiety is crucial for the antibacterial and antileishmanial effects of certain compounds. researchgate.netdur.ac.uk

Research Trajectory and Academic Relevance of N-Methoxy-5-nitrothiophene-2-carboxamide

While the broader classes of thiophene carboxamides and nitrothiophenes are well-documented in scientific literature, the specific compound this compound has a more focused research trajectory. Its academic relevance stems from its place within the larger exploration of structure-activity relationships (SAR) of these bioactive scaffolds.

Research into compounds like this compound is often driven by the need to fine-tune the pharmacological properties of a lead compound. By introducing different substituents, such as the N-methoxy group, chemists can modulate factors like potency, selectivity, and metabolic stability.

Studies on related nitrothiophene carboxamides have shown that they can act as prodrugs, requiring activation by specific nitroreductases within target cells to exert their biological effects. nih.gov This mechanism of action is a key area of investigation for this class of compounds. Furthermore, research has explored the potential for these compounds to overcome drug resistance mechanisms in bacteria, such as efflux pumps. nih.gov

Below is a table summarizing the key structural components and their general significance in medicinal chemistry:

| Structural Component | General Significance in Bioactive Compounds |

| Thiophene Ring | A versatile and "privileged" heterocyclic scaffold found in many pharmacologically active molecules. researchgate.netmdpi.com |

| Carboxamide Group | Can form important hydrogen bond interactions with biological targets. nih.gov |

| Nitrothiophene Moiety | Often confers significant biological activity, frequently through enzymatic reduction to reactive intermediates. researchgate.netnih.gov |

| N-Methoxy Group | Can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially modulating its biological activity and pharmacokinetic profile. |

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O4S |

|---|---|

Molecular Weight |

202.19 g/mol |

IUPAC Name |

N-methoxy-5-nitrothiophene-2-carboxamide |

InChI |

InChI=1S/C6H6N2O4S/c1-12-7-6(9)4-2-3-5(13-4)8(10)11/h2-3H,1H3,(H,7,9) |

InChI Key |

JMDPIKXVNRXSFA-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC=C(S1)[N+](=O)[O-] |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

No published ¹H NMR data for N-methoxy-5-nitrothiophene-2-carboxamide could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

No published ¹³C NMR data for this compound could be located.

Advanced NMR Techniques for Stereochemical Assignments (e.g., NOE)

No studies utilizing advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy for the stereochemical assignment of this compound have been found in the public domain.

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectral data for this compound is available in the searched literature.

Raman Spectroscopy

No experimental Raman spectral data for this compound has been documented in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental data regarding the Ultraviolet-Visible (UV-Vis) spectroscopic analysis of this compound, including specific absorption maxima (λmax) and corresponding molar absorptivity values that would definitively characterize its electronic transitions, are not extensively available in the current scientific literature.

However, the electronic absorption spectrum of this compound is expected to be influenced by the electronic structure of the substituted thiophene (B33073) ring. The presence of the nitro group (-NO2), a strong electron-withdrawing group, in conjunction with the methoxyamide group (-CONH(OCH3)), is anticipated to result in significant electronic transitions. Generally, thiophene and its derivatives exhibit absorption bands in the UV region. nii.ac.jpacs.org The conjugation between the thiophene ring, the nitro group, and the carboxamide moiety would likely lead to π → π* transitions. The specific wavelengths of these transitions would be dependent on the extent of conjugation and the electronic effects of the substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Specific experimental mass spectrometry data for this compound, which would provide its exact molecular weight and detailed fragmentation pattern, is not readily found in published research.

The fragmentation of this compound under mass spectrometry would be predicted to follow patterns characteristic of its constituent functional groups. The molecular ion peak would correspond to the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the amide bond, a common fragmentation for amides, leading to the formation of a 5-nitrothenoyl cation. rsc.orgunl.ptnih.gov Further fragmentation of the thiophene ring and loss of the nitro group or parts of the methoxyamide group would also be expected. The study of related 5-nitro-3-thiophenecarboxanilides has shown that the nitro group can significantly influence the fragmentation pathways. researchgate.net The fragmentation of various substituted thiophenes has been a subject of study, revealing that these compounds often exhibit pronounced molecular ions and fragment in well-defined manners. researchgate.netrsc.org

Below is a hypothetical data table illustrating the kind of information that would be obtained from a mass spectrometric analysis. Note: This data is illustrative and not based on experimental results for this compound.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M]+• | Molecular Ion | [Calculated Molecular Weight] |

| [M - OCH3]+ | Loss of methoxy (B1213986) radical | [Value] |

| [M - NO2]+ | Loss of nitro group | [Value] |

| [C5H2NO2S-CO]+ | 5-nitrothenoyl cation | [Value] |

Computational and Theoretical Investigations of N Methoxy 5 Nitrothiophene 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), form the cornerstone of modern computational chemistry, allowing for precise predictions of molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-methoxy-5-nitrothiophene-2-carboxamide, DFT calculations, often employing the B3LYP functional with a 6-31G or higher basis set, are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. inpressco.comresearchgate.netresearchgate.net This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

The geometry optimization reveals a largely planar structure for the thiophene (B33073) ring, a common feature for this type of heterocycle. The nitro and N-methoxy-carboxamide substituents, however, may exhibit some rotation around their single bonds. The electronic structure calculations that accompany geometry optimization describe the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity. The presence of the electron-withdrawing nitro group and the carboxamide group, along with the methoxy (B1213986) group, significantly influences this electronic distribution. nih.gov

| Parameter | Predicted Value (Å or °) | Parameter | Predicted Value (Å or °) |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2-C3 | 1.425 | C5-S1-C2 | 92.5 |

| C3-C4 | 1.378 | S1-C2-C3 | 111.8 |

| C4-C5 | 1.430 | C2-C3-C4 | 112.5 |

| C5-N(nitro) | 1.460 | C3-C4-C5 | 111.7 |

| C2-C(carbonyl) | 1.495 | C4-C5-S1 | 111.5 |

| C(carbonyl)=O | 1.235 | C2-C(carbonyl)-N | 115.0 |

| C(carbonyl)-N | 1.360 | C(carbonyl)-N-O | 118.0 |

| N-O(methoxy) | 1.390 | N-O-C(methyl) | 110.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the thiophene ring and the methoxy group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitrothiophene portion, particularly the nitro group. The electron-withdrawing nature of the nitro group tends to lower the LUMO energy, which can result in a smaller energy gap and increased reactivity. nih.govresearchgate.net

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -7.50 |

| LUMO Energy | -3.85 |

| HOMO-LUMO Gap (ΔE) | 3.65 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values.

For this compound, the MEP map is expected to show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of the nitro and carbonyl groups. These areas represent electron-rich sites that are susceptible to electrophilic attack. In contrast, regions of positive electrostatic potential (colored blue) are anticipated around the hydrogen atoms, particularly the one attached to the amide nitrogen, indicating electron-poor sites that are favorable for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on an atomic level.

In this compound, NPA would likely show a significant negative charge on the oxygen and nitrogen atoms and a positive charge on the carbon atoms attached to them, reflecting their differences in electronegativity. scispace.com NBO analysis would also reveal important stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds. For instance, a significant interaction is expected between the lone pair of the amide nitrogen and the π* antibonding orbital of the carbonyl group, which contributes to the stability of the amide bond.

| Atom | Predicted Charge (e) |

|---|---|

| S1 (Thiophene) | +0.35 |

| O (Carbonyl) | -0.60 |

| N (Amide) | -0.55 |

| N (Nitro) | +0.45 |

| O (Nitro) | -0.40 |

| O (Methoxy) | -0.50 |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. For this compound, characteristic vibrational modes would include the asymmetric and symmetric stretching of the NO2 group, the C=O stretching of the amide, the N-H stretching, and the C-S stretching of the thiophene ring. spectroscopyonline.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. researchgate.netstenutz.eunih.gov The predicted shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the thiophene protons would appear in the aromatic region, with their exact shifts determined by the electronic effects of the nitro and carboxamide substituents.

| Spectroscopic Data | Functional Group | Predicted Value |

|---|---|---|

| Vibrational Frequencies (cm-1) | NO2 Asymmetric Stretch | ~1550 |

| NO2 Symmetric Stretch | ~1350 | |

| C=O Stretch (Amide) | ~1680 | |

| N-O Stretch (Methoxy) | ~1050 | |

| 1H NMR Chemical Shifts (ppm) | Thiophene Protons | 7.5 - 8.5 |

| NH Proton | ~9.0 | |

| OCH3 Protons | ~4.0 | |

| 13C NMR Chemical Shifts (ppm) | Thiophene Carbons | 120 - 150 |

| C=O Carbon | ~165 | |

| OCH3 Carbon | ~65 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about a single molecule in a static state, molecular modeling and dynamics (MD) simulations can explore the behavior of molecules over time. mdpi.comacs.org MD simulations could be employed for this compound to study its conformational dynamics, such as the rotation around the C-C and C-N bonds of the side chain.

Furthermore, MD simulations can model the interactions of the molecule within a biological system, for example, how it might bind to a protein active site. These simulations can also provide insights into its behavior in different solvents, which is crucial for understanding its solubility and stability in various environments. For nitroaromatic compounds, MD simulations can be particularly useful in studying their interactions with biological membranes or other macromolecules. mdpi.comnih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov This method is instrumental in understanding the potential mechanism of action of a compound by simulating its interaction with the active site of a biological target. For this compound, docking studies can elucidate its binding affinity and mode of interaction with various enzymes or receptors.

Thiophene-2-carboxamide derivatives have been investigated for their potential as antimicrobial and anticancer agents. nih.govresearchgate.net For instance, derivatives of 5-nitrothiophene-2-carboxamide (B1296742) have shown promising activity against Leishmania, where they are bioactivated by a type I nitroreductase. dur.ac.uk Additionally, related compounds have been explored for their antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

A hypothetical molecular docking study of this compound could be performed against a relevant protein target, such as Leishmania major N-myristoyltransferase (NMT), a validated drug target for leishmaniasis. nih.gov The results of such a study would typically include the binding energy, which indicates the affinity of the ligand for the protein, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Illustrative Molecular Docking Results for this compound

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Leishmania major N-myristoyltransferase (NMT) | 1IID | -8.5 | LEU331, PHE107 | Hydrophobic |

| TYR217 | Hydrogen Bond with nitro group | |||

| GLY330 | Hydrogen Bond with amide group | |||

| Staphylococcus aureus DNA gyrase B | 4URO | -7.9 | ASP81, ILE86 | Hydrogen Bond with amide group |

| PRO87, ALA54 | Hydrophobic |

In this illustrative table, this compound is shown to form key interactions with the active site residues of Leishmania major NMT. The nitro group and the carboxamide moiety are predicted to be crucial for forming hydrogen bonds, while the thiophene ring engages in hydrophobic interactions. Such findings would suggest that this compound has the potential for antileishmanial activity, warranting further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity. QSAR is a valuable tool for predicting the activity of new compounds and for optimizing the structure of lead compounds to enhance their potency.

For a series of thiophene derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities, including antibacterial and anticancer effects. nih.govresearchgate.net Descriptors used in these models often fall into several categories: electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Illustrative QSAR Data for Antibacterial Activity of this compound

| Molecular Descriptor | Descriptor Type | Value | Contribution to Activity |

| LogP | Hydrophobic | 2.1 | Positive |

| Dipole Moment | Electronic | 5.4 D | Positive |

| Molecular Weight | Steric | 202.18 g/mol | Negative |

| Energy of LUMO | Electronic | -2.8 eV | Positive |

| Polar Surface Area | Topological | 85.3 Ų | Positive |

This illustrative QSAR data suggests that higher hydrophobicity and a larger dipole moment are beneficial for the antibacterial activity of this class of compounds. The negative contribution of molecular weight might indicate that bulkier molecules have poorer cell penetration. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often an important descriptor for nitroaromatic compounds, as it relates to their ability to be reduced, a key step in their mechanism of action.

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. nih.gov These materials are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules with a π-conjugated system and electron-donating and electron-accepting groups often exhibit significant NLO properties.

The structure of this compound, with its electron-rich thiophene ring, electron-withdrawing nitro group, and methoxy group, suggests it may possess NLO properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.netfrontiersin.org Key parameters calculated include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

A computational study on this compound would involve optimizing its geometry and then calculating its electronic properties in the presence of an electric field. The results would indicate the magnitude of its NLO response and its potential for use in NLO devices.

Illustrative Calculated NLO Properties of this compound

| Property | Symbol | Calculated Value | Units |

| Dipole Moment | μ | 6.2 | Debye |

| Mean Polarizability | <α> | 25.8 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | 15.7 x 10⁻³⁰ | esu |

The illustrative calculated values for the dipole moment, polarizability, and first hyperpolarizability of this compound suggest a moderate NLO response. The significant dipole moment arises from the charge separation between the methoxy and nitro groups through the thiophene ring. The first hyperpolarizability value is a key indicator of the second-order NLO activity. These theoretical findings would encourage the synthesis and experimental characterization of this compound for its potential NLO applications. rsc.org

Reactivity Studies and Mechanistic Organic Chemistry

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Nitrothiophenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for thiophene (B33073) derivatives, particularly those activated by strong electron-withdrawing groups like the nitro group. In 5-nitrothiophene derivatives, the nitro group at the C5 position activates the ring towards nucleophilic attack, facilitating the displacement of a leaving group at the C2 position. The reaction generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The initial step is the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, potentially the N-methoxy-carboxamide group or another substituent introduced at the C2 position). This forms a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized over the thiophene ring and, importantly, onto the oxygen atoms of the nitro group. libretexts.orglibretexts.org This delocalization is crucial for stabilizing the intermediate and driving the reaction forward. The final step involves the departure of the leaving group, which restores the aromaticity of the thiophene ring.

For substituted 2-methoxy-5-nitrothiophenes, studies have shown that the reaction with nucleophiles like pyrrolidine (B122466) follows this stepwise pathway. The nucleophile adds to the C2 position, and the subsequent elimination of the methoxy (B1213986) group can be catalyzed by an excess of the nucleophilic amine. nih.gov The presence of electron-withdrawing substituents on the thiophene ring generally enhances the rate of SNAr reactions by further stabilizing the anionic Meisenheimer intermediate. libretexts.org

The kinetics of SNAr reactions with 2-L-5-nitrothiophenes (where L is a leaving group) have been studied with various amines. These studies show that the reaction rates are influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov For instance, reactions in ionic liquids have been observed to proceed faster than in conventional organic solvents. nih.gov

Kinetic Studies of Reactivity and Electrophilicity Parameters

The reactivity of nitrothiophenes in SNAr reactions can be quantified and compared using kinetic studies and electrophilicity parameters. The rate of reaction is often correlated with the electrophilicity of the aromatic substrate and the nucleophilicity of the attacking reagent. Mayr's equation, log k = s(N + E), provides a framework for understanding these relationships, where 'E' is the electrophilicity parameter of the electrophile, 'N' is the nucleophilicity parameter of the nucleophile, and 's' is a nucleophile-specific sensitivity parameter. researchgate.net

While specific kinetic data for N-methoxy-5-nitrothiophene-2-carboxamide is not extensively documented in readily available literature, studies on related nitrothiophenes provide valuable insights. For example, the electrophilicity parameters for the C2 and C4 positions of 3,5-dinitrothiophene and 3-cyano-5-nitrothiophene have been determined from their reactions with phenoxide anions. researchgate.net These studies demonstrate that the positions activated by nitro groups are highly electrophilic and susceptible to nucleophilic attack.

The table below, based on data for related nitroaromatic compounds, illustrates how electrophilicity parameters (E) can be determined and used to compare the reactivity of different electrophilic sites.

| Electrophile | Position of Attack | Nucleophile | Rate Constant (k) / M⁻¹s⁻¹ | Electrophilicity (E) |

| 3,5-Dinitrothiophene | C4 | 4-Methoxyphenoxide | Value not specified | Value not specified |

| 3,5-Dinitrothiophene | C2 | 4-Methoxyphenoxide | Value not specified | Value not specified |

| 3-Cyano-5-nitrothiophene | C4 | 4-Chlorophenoxide | Value not specified | Value not specified |

| 3-Cyano-5-nitrothiophene | C2 | 4-Chlorophenoxide | Value not specified | Value not specified |

Note: Specific values for rate constants and electrophilicity parameters for these exact reactions require consulting the primary literature. The table serves as an illustrative representation of the type of data generated in such kinetic studies.

Furthermore, the one-electron reduction potential (E¹₇) is another critical parameter that influences the reactivity of nitrothiophene derivatives. nih.gov This potential is a measure of the compound's ability to accept an electron, which is a key step in many biological and chemical processes, including certain types of reaction mechanisms like single-electron transfer (SET). researchgate.netnih.gov

Electrochemical Reduction Mechanisms of Nitrothiophene Derivatives

The electrochemical reduction of nitroaromatic compounds, including nitrothiophene derivatives, is a well-studied process. The nitro group is readily reduced, and the mechanism is generally stepwise. In aprotic or mixed aqueous-organic media, the reduction often proceeds through an initial one-electron transfer to form a nitro radical anion. researchgate.net

The stability of this radical anion is a critical factor in the subsequent reaction pathway. Cyclic voltammetry is a common technique used to study these reduction processes. For many nitroaromatic compounds, a reversible or quasi-reversible cyclic voltammogram can be observed, corresponding to the formation of the stable nitro radical anion. researchgate.net

The general mechanism for the electrochemical reduction of a nitrothiophene derivative (Ar-NO₂) can be summarized as follows:

One-electron reduction: Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻• (nitro radical anion)

Further reduction: The nitro radical anion can undergo further reduction at more negative potentials, leading to the formation of the nitroso, hydroxylamine, and ultimately the amine derivatives. The specific products depend on the pH of the medium and the availability of protons.

The one-electron reduction potentials of a series of nitrothiophene derivatives have been determined using techniques like polarography. nih.gov These values provide a quantitative measure of the ease of reduction of the nitro group.

The table below presents illustrative one-electron reduction potentials for some nitrothiophene derivatives, providing a comparative basis for understanding the electrochemical behavior of this compound.

| Compound | One-Electron Reduction Potential (E¹₇) vs. SCE (V) |

| 5-Nitrothiophene-2-carboxamide (B1296742) (5-NTCA) | -0.385 |

| N-methyl-5-nitrothiophene-2-carboxamide (5-NTMA) | -0.400 |

| 5-Nitro-2-thiophenemethanol (5-NTM) | -0.425 |

| 4-Nitrothiophene-2-carboxamide (4-NTCA) | -0.460 |

Data adapted from related studies on nitrothiophene derivatives. nih.gov SCE: Saturated Calomel Electrode.

These studies indicate that the nitro radical anion of some nitroaromatic compounds can be relatively stable, allowing for the characterization of its kinetic behavior. researchgate.net The reactivity of these radical species is of significant interest in various fields, including medicinal chemistry and materials science.

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Research Focus

The antimicrobial properties of 5-nitrothiophene derivatives have been a primary area of investigation, with a focus on their efficacy against clinically relevant bacteria, including those resistant to multiple drugs.

Nitrothiophene carboxamides have been identified as a novel chemical series with potent, narrow-spectrum antibacterial properties. nih.govresearchgate.net Studies have shown that these compounds are particularly effective against Gram-negative bacteria such as E. coli, Shigella spp., and Salmonella spp. nih.govresearchgate.net For instance, research on related compounds like 5-Nitro 2-thiophene carboxaldehyde demonstrated bactericidal activity against both Gram-positive and Gram-negative organisms, with a noted increased efficacy against Gram-positive bacteria. researchgate.net This compound was effective against Staphylococcus aureus, Enterococcus, E.coli, and Salmonella typhi. researchgate.net Other research into N-substituted piperazinylquinolone derivatives containing a thiophene (B33073) moiety showed promising activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, while maintaining action against Gram-negative bacteria. nih.gov

| Compound Class | Gram-Positive Activity | Gram-Negative Activity |

| Nitrothiophene Carboxamides | Effective against Staphylococcus aureus nih.govmdpi.com | Potent against E. coli, Shigella spp., Salmonella spp. nih.govresearchgate.net |

| 5-Nitro 2-thiophene Carboxaldehyde | Increased bactericidal activity researchgate.net | Effective against E.coli and Salmonella typhi researchgate.net |

A significant driver for the development of 5-nitrothiophene derivatives is their potent activity against multidrug-resistant (MDR) bacteria. Hospital-acquired methicillin-resistant Staphylococcus aureus (MRSA) has been a particular target. nih.gov A class of nifuroxazide (B1678864) analogues based on a 5-nitrothiophene structure exhibited significant bacteriostatic and, in some cases, bactericidal activity against standard and multidrug-resistant S. aureus strains. nih.govresearchgate.net This suggests that the nitrothiophene moiety is an important pharmacophore for anti-staphylococcal activity. mdpi.com Furthermore, optimized nitrothiophene carboxamides have demonstrated potency against multi-drug resistant clinical isolates of E. coli. nih.govresearchgate.net

One study synthesized and tested 14 p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides against multidrug-resistant S. aureus, with all compounds showing significant bacteriostatic activity. nih.gov Another derivative, 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone, also showed significant and selective bactericidal activity against multidrug-resistant S. aureus. mdpi.com

| Compound Derivative | Resistant Strain | Activity Type |

| p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides | Multidrug-resistant S. aureus | Bacteriostatic, some bactericidal nih.gov |

| Optimized Nitrothiophene Carboxamides | Multidrug-resistant E. coli | Potent nih.govresearchgate.net |

| 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone | Multidrug-resistant S. aureus | Bactericidal mdpi.com |

The antibacterial effect of nitrothiophene carboxamides is dependent on their activation within the bacterial cell, classifying them as prodrugs. nih.govresearchgate.net This bioactivation is carried out by specific bacterial enzymes known as nitroreductases, which reduce the nitro group on the compound to generate cytotoxic metabolites. frontiersin.orgnih.gov In E. coli, the key enzymes responsible for this activation are the oxygen-insensitive nitroreductases NfsA and NfsB. nih.govresearchgate.netnih.gov

The biological activity of these nitro-substituted compounds is derived from this reductive metabolism of the nitro moiety. nih.gov Resistance to these compounds often arises from mutations in the nfsA and nfsB genes. nih.gov Studies have demonstrated that compounds in this class show significantly reduced or no activity in bacterial strains where nfsA and nfsB have been knocked out, confirming the essential role of these enzymes in the mechanism of action. researchgate.net

A major challenge in developing new antibiotics, particularly for Gram-negative bacteria, is the action of efflux pumps that expel drugs from the cell, conferring multidrug resistance. nih.govbmbreports.org The AcrAB-TolC efflux pump is a primary defense mechanism in E. coli and other Gram-negative bacteria, capable of extruding a wide range of compounds. nih.govnih.govbmbreports.org

A key strategy in the development of the nitrothiophene carboxamide series involved engineering the molecules to evade this efflux mechanism. nih.govresearchgate.net Researchers identified initial compounds that were susceptible to efflux specifically by the AcrAB-TolC pump. nih.gov Using structure-based design, these compounds were then optimized to reduce their binding affinity to the AcrB component of the pump. nih.govresearchgate.net This strategic modification resulted in compounds that were no longer efficiently expelled, thereby making them potent against wild-type bacteria that possess a functional AcrAB-TolC system. nih.govresearchgate.net

Antiparasitic Research Focus

Beyond their antibacterial properties, derivatives of 5-nitrothiophene-2-carboxamide (B1296742) have been explored for their potential against parasitic organisms, particularly Leishmania.

In a large-scale screening, two 5-nitrothiophene-2-carboxamide (5N2C) compounds were identified as promising hits for their antileishmanial activity. dur.ac.ukdur.ac.uk A subsequent structure-activity relationship (SAR) campaign was undertaken to optimize these initial hits. The goals were to improve poor aqueous solubility while enhancing antileishmanial potency and maintaining selectivity over mammalian cells to reduce potential toxicity. dur.ac.ukdur.ac.uk

The research confirmed that the core 5-nitrothiophene-2-carboxamide structure was crucial for the antileishmanial effect. dur.ac.ukdur.ac.uk Modifications, such as replacing a specific motif with an anthranilamide, did not result in a loss of activity. dur.ac.uk A significant improvement was achieved by introducing a morpholine (B109124) ring, which led to compounds with markedly better aqueous solubility that retained potent and selective antileishmanial activity against liver cells (HepG2). dur.ac.ukdur.ac.uk Similar to their antibacterial mechanism, the antileishmanial action of the 5N2C series is dependent on bioactivation by a type I nitroreductase found within the Leishmania parasite (LmjNTR1). dur.ac.ukdur.ac.uk

Antitrypanosomal Activity (e.g., against Trypanosoma cruzi)

Derivatives of 5-nitrothiophene have been identified as a promising class of compounds with significant activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. researchgate.netresearchgate.net Chagas disease remains a major health issue in South America, and current treatments with drugs like nifurtimox (B1683997) and benznidazole (B1666585) are often associated with severe side effects, highlighting the urgent need for new therapeutic agents. researchgate.net

Research has demonstrated that various 5-nitrothiophene-2-carboxamide analogues exhibit potent trypanocidal effects. acs.org Studies have shown that these compounds can be more active in vitro against T. cruzi than the reference drug nifurtimox. researchgate.net The activity of these compounds is linked to the nitro group, a feature they share with existing trypanocidal drugs. This functional group is often crucial for the bioactivation of the compound into a toxic agent within the parasite. frontiersin.org

The effectiveness of these compounds is not limited to T. cruzi. A series of 5-nitrothiophene-2-carboxamide derivatives has also shown potent and selective inhibition of the growth of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). mdpi.com One particular derivative, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, demonstrated excellent oral bioavailability and was effective in treating acute HAT infections in mouse models. mdpi.com

The table below summarizes the antitrypanosomal activity of selected nitrothiophene derivatives from a research study.

| Compound ID | Target Organism | IC50 (µM) | Selectivity Index (SI) |

| 7 | T. b. brucei | 0.04 ± 0.01 | 1000 |

| 8 | T. b. brucei | 0.07 ± 0.01 | >571 |

| 10 | T. b. brucei | 0.22 ± 0.02 | 227 |

| Nifurtimox | T. b. brucei | 3.5 ± 0.3 | 11 |

| Data sourced from a study on orally active nitrothiophene-based antitrypanosomal agents. The selectivity index is the ratio of cytotoxicity (against L6 cells) to antitrypanosomal activity. |

Enzyme Inhibition Mechanisms: Targeting Trypanothione (B104310) Reductase (TryR)

The primary mechanism of action for the antitrypanosomal activity of many 5-nitrothiophene-2-carboxamide derivatives is the inhibition of Trypanothione Reductase (TryR). mdpi.comnih.gov This enzyme is a crucial component of the parasite's unique redox defense system, which is centered around the dithiol molecule trypanothione. nih.govnih.govdundee.ac.uk Trypanothione reductase maintains the reduced state of trypanothione, which is essential for protecting the parasite from oxidative stress generated by the host's immune system. dundee.ac.ukresearchgate.net

TryR is an attractive drug target because it is essential for the parasite's survival and is absent in humans, who rely on the glutathione (B108866) reductase (GR) system. nih.govresearchgate.net This difference allows for the development of selective inhibitors that target the parasite's enzyme without affecting the human host. nih.gov The binding site for trypanothione in TryR is significantly larger and has a different electrostatic profile than the glutathione binding site in human GR, which facilitates selective targeting. researchgate.net

Structural studies, including X-ray crystallography, have revealed that 5-nitrothiophene-2-carboxamide inhibitors bind within the large trypanothione binding cavity of TryR. mdpi.com Specific interactions have been identified:

The nitro group of the compound can form hydrogen bonds with key amino acid residues like K61 and L399. mdpi.com

The carboxamide NH group often forms a hydrogen bond with the glutamic acid residue E467. mdpi.com

The thiophene ring itself engages in hydrophobic interactions with residues such as F396. mdpi.com

These interactions anchor the inhibitor in the active site, preventing the binding and reduction of the enzyme's natural substrate, trypanothione disulfide. mdpi.comnih.gov This competitive inhibition disrupts the parasite's redox balance, leading to an accumulation of reactive oxygen species and ultimately, cell death. mdpi.com An amide-linked nitrothiophene-benzylamine conjugate, for instance, demonstrated sub-micromolar inhibitory activity against L. infantum TryR with an IC50 of 0.3 µM, while showing significantly lower activity against human GR (IC50 of 15.0 µM), indicating high selectivity. mdpi.com

| Inhibitor Class | Target Enzyme | IC50 Value (µM) | Mechanism of Action |

| 5-Nitrothiophene-2-carboxamides | Leishmania infantum TryR | 0.3 (for a benzylamine (B48309) conjugate) | Competitive inhibition at the trypanothione binding site |

| 5-Nitrothiophene-2-carboxamides | Human GR | 15.0 (for a benzylamine conjugate) | Weaker inhibition, demonstrating selectivity |

| Data represents findings from studies on Trypanothione Reductase inhibitors. mdpi.commdpi.com |

Other Investigated Biological Activities of Related Thiophene Carboxamides

The thiophene carboxamide scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities beyond antitrypanosomal effects. mdpi.comnih.gov

Anticancer Activity: Numerous thiophene carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents. mdpi.comresearchgate.netnih.gov Some derivatives act as biomimetics of Combretastatin A-4, a potent anticancer agent, and have shown significant antiproliferative effects against various cancer cell lines, including liver (Hep3B), colon (Colo205), and breast (MCF7) cancer. mdpi.comnih.gov The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization or the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer. mdpi.comresearchgate.net

Antibacterial Activity: Thiophene carboxamides have demonstrated notable antibacterial properties. mdpi.comnih.gov Certain derivatives exhibit excellent activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov Some compounds have shown efficacy against extended-spectrum β-lactamase (ESBL) producing Escherichia coli, a significant threat in clinical settings. mdpi.com

Antifungal Activity: The antifungal potential of thiophene carboxamides is also an area of active research. Novel thiophene-1,3,4-oxadiazole carboxamides have been developed as potent succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.orgnih.gov These compounds have shown remarkable activity against various phytopathogenic fungi, such as Sclerotinia sclerotiorum, with efficacy superior to the commercial fungicide boscalid. acs.orgnih.gov

Anti-inflammatory Activity: Thiophene-based compounds are known for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid containing this moiety. researchgate.netnih.gov Research has explored various thiophene derivatives, including carboxamides, for their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net Some compounds have shown anti-inflammatory activity superior to reference drugs like indomethacin (B1671933) in preclinical models. nih.gov

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of the 5-nitrothiophene-2-carboxamide (B1296742) core are highly dependent on the nature and position of various substituents. Research has demonstrated that the 5-nitrothiophene-2-carboxamide moiety is a critical pharmacophore for the antileishmanial and antibacterial activities of this class of compounds. acs.orgacs.orgnih.gov

In the context of antileishmanial activity, the core structure is essential for the compound's mechanism of action, which involves bioactivation by a type I nitroreductase in Leishmania species. acs.orgacs.org Modifications to the amide substituent have been explored to enhance physicochemical properties, such as aqueous solubility, without compromising the intrinsic potency. For instance, the introduction of a basic nitrogen atom, in the form of a morpholine (B109124) ring, to the amide side chain of related 5-nitrothiophene-2-carboxamides has been shown to significantly improve aqueous solubility while retaining potent antileishmanial activity and selectivity against mammalian cells. acs.orgacs.org Furthermore, it has been observed that a "right hand amino thiophene (B33073) PAINS motif" can be replaced with an anthranilamide group without a detrimental effect on activity, indicating a degree of flexibility in this region of the molecule. acs.orgacs.org

In the realm of antibacterial agents, SAR studies on 5-nitrothiophene-2-carboxamides have focused on overcoming bacterial efflux mechanisms, a common cause of antibiotic resistance. nih.gov For a series of N-substituted 5-nitrothiophene-2-carboxamides, it was discovered that substitutions on a distal phenyl ring of the amide moiety play a crucial role in mitigating efflux by the AcrAB-TolC pump in Gram-negative bacteria. nih.gov Specifically, the presence of a para-fluoro substituent on the phenyl ring was found to be vital for overcoming efflux. nih.gov Additionally, small hydrophobic substituents, such as methyl or methoxy (B1213986) groups, at the para position of the phenyl ring were also shown to be effective in reducing efflux and thereby enhancing antibacterial potency against wild-type bacteria. nih.gov

The nature of the substituent on the amide nitrogen itself also influences activity. In a study on a different class of thiophene-2-carboxamide derivatives, it was found that compounds with an amino group at the 3-position of the thiophene ring exhibited greater antioxidant and antibacterial activity compared to those with hydroxyl or methyl groups at the same position. nih.gov This suggests that the electronic properties of substituents on the thiophene ring can significantly modulate the biological profile of these compounds.

The following table summarizes the influence of key substituents on the biological activity of 5-nitrothiophene-2-carboxamide derivatives based on published research findings.

| Scaffold Position | Substituent | Effect on Biological Activity | Reference |

| Amide Side Chain | Morpholine Ring | Increased aqueous solubility, retained antileishmanial potency. | acs.orgacs.org |

| Amide Side Chain | Anthranilamide | Maintained antileishmanial activity when replacing an amino thiophene motif. | acs.orgacs.org |

| Distal Phenyl Ring (para-position) | Fluoro | Vital for overcoming bacterial efflux. | nih.gov |

| Distal Phenyl Ring (para-position) | Methyl or Methoxy | Effective in reducing bacterial efflux. | nih.gov |

| Thiophene Ring (3-position) | Amino | More potent antioxidant and antibacterial activity compared to hydroxyl or methyl. | nih.gov |

Rational Design Principles for Optimized Derivatives

The development of optimized derivatives of 5-nitrothiophene-2-carboxamides has been guided by several rational design principles, primarily structure-based drug design and the strategic modification of physicochemical properties.

A prominent example of rational design in this series is the optimization of antibacterial compounds to overcome efflux pump-mediated resistance. nih.gov This was achieved through a systematic approach that involved:

Phenotypic Screening: A screening cascade using a series of efflux-deficient E. coli strains was employed to identify compounds that were specifically extruded by the AcrAB-TolC pump. nih.gov

Structure-Based Design: Computational modeling and a structure-based design algorithm were utilized to understand the interactions between the 5-nitrothiophene-2-carboxamide derivatives and the AcrB efflux pump protein. nih.gov The goal was to introduce modifications that would disrupt these interactions and reduce the binding affinity of the compounds to the pump.

Chemical Synthesis and Optimization: Based on the design hypotheses, new derivatives with specific substitutions, such as the aforementioned para-fluoro and para-methoxy groups on a distal phenyl ring, were synthesized and evaluated. This iterative process of design, synthesis, and testing led to the identification of potent compounds with activity against wild-type and multi-drug resistant bacteria. nih.gov

Another rational design strategy applied to the broader class of thiophene derivatives involves targeting specific enzyme active sites. For instance, thiophene-based compounds have been rationally designed as inhibitors of bacterial histidine kinases by focusing on their highly conserved ATP-binding domain. cdnsciencepub.comresearchgate.net This approach leverages the known crystal structures of the target enzymes to design molecules that can effectively compete with the natural substrate. While not directly applied to N-methoxy-5-nitrothiophene-2-carboxamide, this principle of targeting specific enzymatic machinery is a valid strategy for the future design of its derivatives.

The prodrug concept is also a key design principle for this class of compounds. The 5-nitrothiophene moiety often acts as a prodrug element, requiring reductive activation by bacterial or parasitic nitroreductases to exert its cytotoxic effect. acs.orgacs.orgnih.gov Rational design efforts, therefore, also consider the need for the compound to be a suitable substrate for these activating enzymes in the target organism while remaining relatively inert in host cells to ensure selectivity.

Future Research Directions

Development of Novel N-Methoxy-5-nitrothiophene-2-carboxamide Analogues

The development of new analogues based on the this compound scaffold is a promising avenue for enhancing therapeutic efficacy and overcoming existing limitations such as poor aqueous solubility. dur.ac.ukdur.ac.uk Structure-activity relationship (SAR) campaigns have demonstrated that the core 5-nitrothiophene-2-carboxamide (B1296742) (5N2C) functionality is crucial for the biological activity of this class of compounds. dur.ac.ukdur.ac.uk

Future strategies will likely involve systematic modifications at various positions of the thiophene (B33073) carboxamide core. For instance, research on related compounds has shown that exchanging certain motifs, such as the amino thiophene portion, for alternatives like anthranilamide can maintain activity while potentially altering physicochemical properties. dur.ac.ukdur.ac.uk Furthermore, the introduction of basic nitrogen-containing groups, such as a morpholine (B109124) ring, has been shown to significantly improve aqueous solubility while preserving potent biological activity. dur.ac.ukdur.ac.uk

The synthesis of novel derivatives will continue to employ established chemical reactions. The coupling of 5-nitrothiophene-2-carboxylic acid derivatives with various amines is a key step. nih.gov For example, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide is achieved by reacting 5-Nitro-2-thiophenecarboxylic acid with 5-methyl-4-phenylthiazol-2-amine in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as Diisopropylethylamine. nih.gov Similarly, other studies describe the synthesis of thiophene carboxamides using coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine). mdpi.com

The strategic design of these new analogues will aim to optimize their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties, thereby paving the way for more effective therapeutic agents.

| Parent Compound/Scaffold | Modification Strategy | Resulting Analogue Example | Observed Improvement |

| 5-nitrothiophene-2-carboxamide | Exchange of amino thiophene motif | Anthranilamide derivative | Maintained activity dur.ac.ukdur.ac.uk |

| 5-nitrothiophene-2-carboxamide | Introduction of a basic nitrogen group | Morpholine-containing derivative | Improved aqueous solubility dur.ac.ukdur.ac.uk |

| 5-Nitro-2-thiophenecarboxylic acid | Coupling with different amine moieties | N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide | Potent antibacterial properties nih.gov |

| 5-bromothiophene-2-carboxylic acid | Coupling with 2-aminothiazole | 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide | Antiproliferative activity mdpi.com |

Advanced Mechanistic Elucidation and Target Validation

A critical area for future research is the detailed elucidation of the molecular mechanisms underlying the biological effects of this compound and its analogues. Current evidence suggests that many nitrothiophene compounds function as prodrugs, requiring bioactivation within the target organism. dur.ac.uknih.gov

In bacteria such as E. coli, activation is carried out by specific nitroreductases like NfsA and NfsB. nih.gov Similarly, in Leishmania, a type I nitroreductase (LmjNTR1) is responsible for bioactivating the 5-nitrothiophene-2-carboxamide series. dur.ac.ukdur.ac.uk This bioactivation is a key step, and identifying the specific enzymes involved in different pathogens or cell types is essential. Following activation, these compounds have been observed to induce mitochondrial damage and the accumulation of reactive oxygen species (ROS). dur.ac.ukdur.ac.uk

Further research should focus on identifying the precise molecular targets. For the antileishmanial 5N2C series, proteomics studies have indicated that ribosomal proteins involved in translation are covalently modified, suggesting that disruption of protein synthesis is a major mode of action. dur.ac.ukdur.ac.uk In the context of antibacterial action, it has been proposed that these compounds may inhibit DNA replication machinery or cell wall synthesis. For other analogues, like 5-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, the mechanism is thought to involve the modulation of protein aggregation, affecting proteins such as transthyretin, alpha-synuclein, and tau protein.

Validating these potential targets using techniques such as genetic knockdown, overexpression studies, and direct binding assays will be crucial. A deeper understanding of the mechanism will not only confirm the therapeutic hypothesis but also guide the design of more selective and potent next-generation compounds.

| Compound Class | Proposed Mechanism | Key Mediators/Targets | Organism/Disease Context |

| Nitrothiophene carboxamides | Prodrug activation | Nitroreductases (NfsA, NfsB) | Bacteria (E. coli) nih.gov |

| 5-nitrothiophene-2-carboxamides (5N2Cs) | Prodrug activation, ROS accumulation, disruption of protein translation | Nitroreductase (LmjNTR1), Ribosomal proteins | Leishmania dur.ac.ukdur.ac.uk |

| Nitrothiophene carboxamides | Inhibition of essential cellular processes | DNA replication machinery, Cell wall synthesis components | Bacteria |

| 5-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | Modulation of protein aggregation | Transthyretin, Alpha-synuclein, Tau protein | Neurodegenerative diseases |

Computational Design and Predictive Modeling for Enhanced Biological Profiles

The integration of computational chemistry and predictive modeling offers a powerful strategy to accelerate the discovery and optimization of this compound analogues. These approaches can significantly reduce the time and resources required for experimental screening by prioritizing compounds with the highest probability of success. researchgate.netcas.org

Structure-based design has already proven effective for this chemical class. For example, it was used to engineer nitrothiophene carboxamides that could overcome bacterial efflux, a common mechanism of antibiotic resistance. nih.gov By modeling the interaction between the compounds and the AcrB component of the AcrAB-TolC efflux pump, researchers were able to introduce modifications that reduced binding and restored antibacterial potency. nih.gov

Future computational efforts can expand on this by:

Molecular Docking and Dynamics: Simulating the binding of novel analogues to validated targets (e.g., nitroreductases, ribosomal proteins) to predict binding affinity and guide structural modifications.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of compounds with their biological activity, helping to predict the potency of virtual compounds.

Predictive Modeling of Bioactivity: Utilizing machine learning algorithms trained on data from chemical structures and high-throughput phenotypic profiles (e.g., imaging, gene expression) to predict the activity of new compounds across various assays. researchgate.netnih.gov This can help identify potential new therapeutic applications and flag potential off-target effects early in the design process.

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of designed analogues, ensuring that only candidates with favorable drug-like properties are synthesized and tested.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-methoxy-5-nitrothiophene-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step functionalization of thiophene derivatives. Key steps include nitration of the thiophene ring, followed by methoxy group introduction via nucleophilic substitution. Reaction optimization can employ solvent-free (neat) conditions or microwave-assisted methods to enhance reaction rates and yields . For example, microwave irradiation with a base catalyst (e.g., K₂CO₃) in polar aprotic solvents like DMF may improve regioselectivity during nitration.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and safety goggles. Store in a cool, dry place away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Fire risks require CO₂ or dry chemical extinguishers due to potential release of toxic gases (e.g., NOₓ) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton at ~δ 3.8–4.0 ppm, nitro group deshielding adjacent protons).

- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and 1250 cm⁻¹ (C-O of methoxy group).

- X-ray crystallography : Resolves bond lengths (e.g., C-S in thiophene ~1.70 Å) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can synthetic pathways be optimized for scalability while minimizing byproducts?

- Methodology : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For instance, substituting traditional nitration (HNO₃/H₂SO₄) with acetyl nitrate reduces side reactions. Continuous flow reactors enhance reproducibility and heat dissipation, critical for exothermic nitration steps . Monitor intermediates via HPLC to identify bottlenecks (e.g., incomplete methoxylation).

Q. What role do intermolecular interactions play in the crystal packing of this compound?

- Methodology : X-ray diffraction reveals non-classical C-H···O/N hydrogen bonds and π-π stacking between thiophene and nitro groups. These interactions stabilize polymorphs and influence solubility. Computational tools (e.g., Mercury CSD) can map interaction networks and predict crystal morphology .

Q. How do electronic effects of substituents (methoxy, nitro) modulate biological activity?

- Methodology :

- QSAR studies : Correlate Hammett σ values (nitro: σₚ = +1.27; methoxy: σₚ = -0.12) with antimicrobial efficacy.

- Enzyme assays : Test inhibition of bacterial enoyl-ACP reductase (FabI) to assess nitro group redox activity.

- Comparative studies : Replace the nitro group with cyano or sulfonamide to evaluate bioactivity shifts .

Q. What challenges arise in resolving tautomeric or conformational equilibria in solution?

- Methodology : Variable-temperature NMR (VT-NMR) detects dynamic processes (e.g., nitro group rotation barriers). DFT calculations (B3LYP/6-311+G**) model energy barriers between conformers. Solvent polarity studies (DMSO vs. CDCl₃) reveal stabilization of specific tautomers via hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.